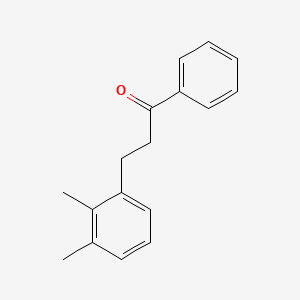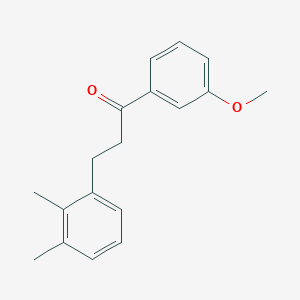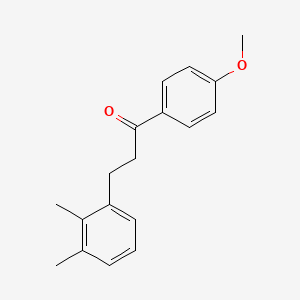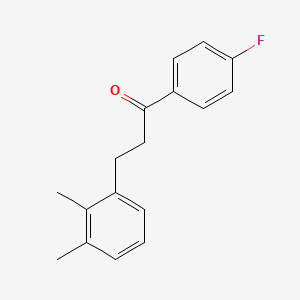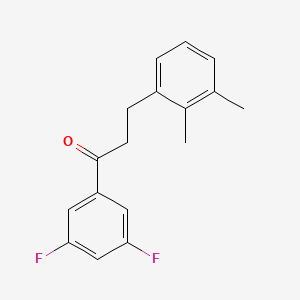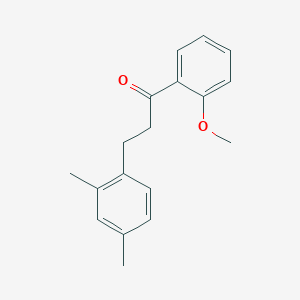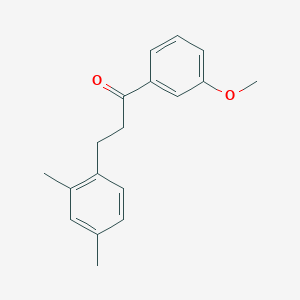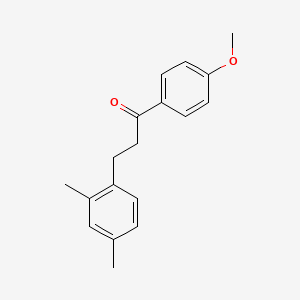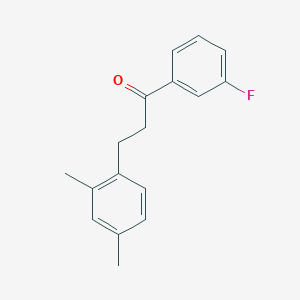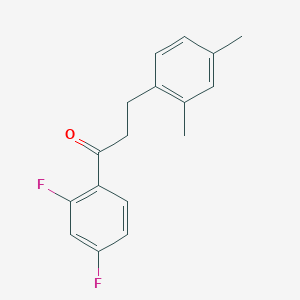
3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic compound. Based on its name, it likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques. For instance, a cellulose 3,5-dimethylphenyl carbamate derivative was prepared by a combination of carbonate aminolysis and isocyanate chemistry .
Applications De Recherche Scientifique
Electroactive Polymer Research
3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide, related compounds to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, have been used in electro-oxidative polymerization to form poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responsiveness, with a notable redox potential at 1.3 V, indicating its potential in electronic applications (Yamamoto et al., 1992).
Crystallography and Structural Analysis
Research into polymorphs and solvates of bis-phenols, which include compounds similar to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, has been conducted. These studies focus on their crystal structures and interactions, like O–H···O and C–H···F–C interactions, which are essential for understanding molecular assembly and materials design (Nath & Baruah, 2013).
Synthesis of Aryl-Substituted Compounds
In the field of organic chemistry, synthesis techniques involving aryl-substituted triamidoamine ligands, which are structurally related to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, have been explored. These compounds are important for developing molybdenum complexes used in various chemical processes (Greco et al., 1998).
Polymer Research
Studies have been conducted on poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups, akin to the structure of 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone. These membranes display high alkaline stability and conductivity, making them relevant in fields like fuel cell technology (Shi et al., 2017).
Luminescence Sensing
The creation of lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds, structurally similar to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, has been explored. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors in chemical analysis (Shi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)7-8-17(19)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNTGNICIEMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644906 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898780-82-0 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

